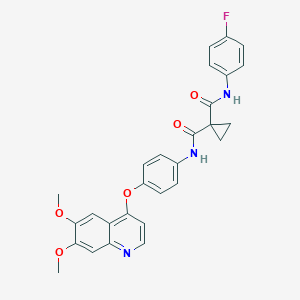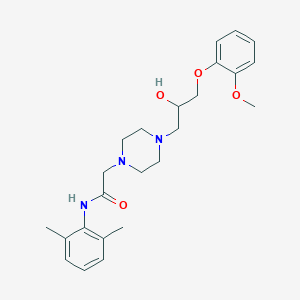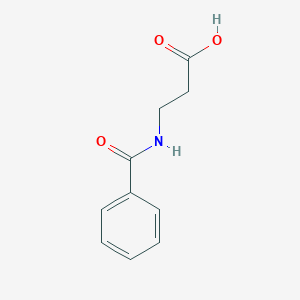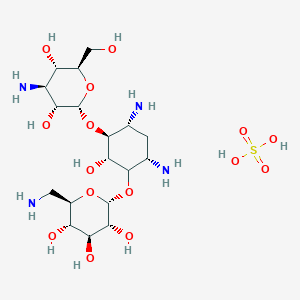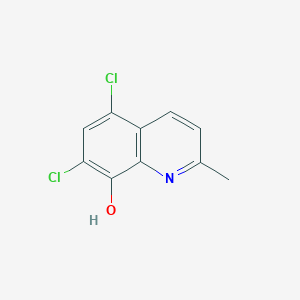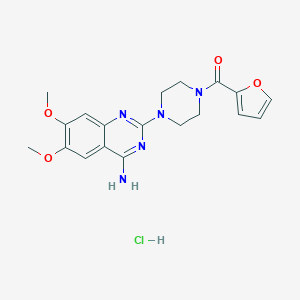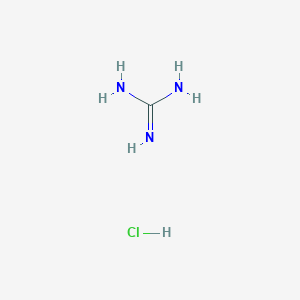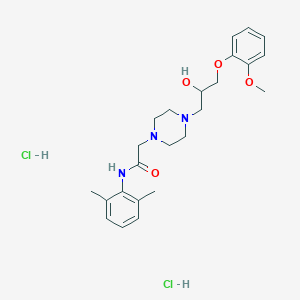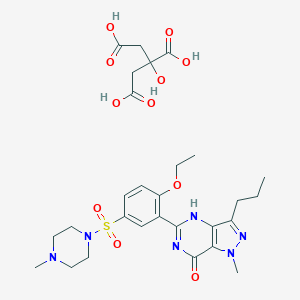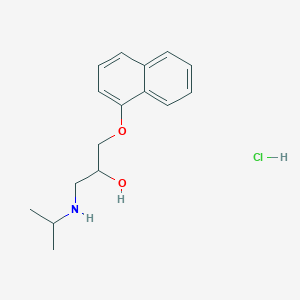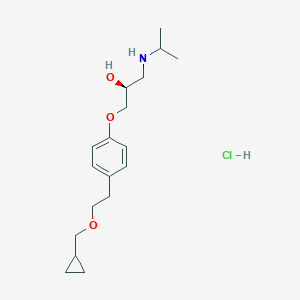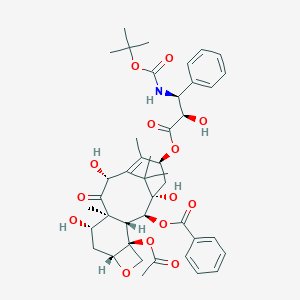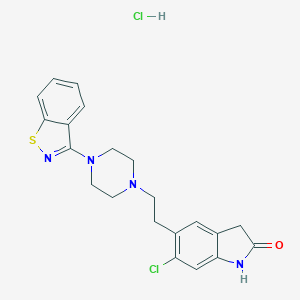
Ziprasidonhydrochlorid
Übersicht
Beschreibung
Ziprasidone hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . It is known for its efficacy in managing symptoms of these mental health conditions with a relatively lower risk of metabolic side effects compared to other antipsychotics . The compound is available in both oral and intramuscular forms, with the oral form being the hydrochloride salt .
Wissenschaftliche Forschungsanwendungen
Ziprasidone hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Ziprasidone hydrochloride, also known as Ziprasidone HCl or Zeldox, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar mania . It primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .
Mode of Action
Ziprasidone binds to 5-HT2A and dopamine D2 receptors in a similar fashion to other atypical antipsychotics . A key difference is that ziprasidone has a higher 5-ht2a/d2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole . This unique interaction with its targets results in its therapeutic effects.
Biochemical Pathways
It is known that ziprasidone can affect lysosomal function and autophagy, which can lead to changes in intracellular lipids and sterols . Additionally, ziprasidone can activate AMPK, which increases the autophagic flux and reduces intracellular lipids .
Pharmacokinetics
Ziprasidone is well absorbed, and its administration with 500-calorie meals increases serum levels by approximately 80% . It is extensively metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase, respectively . Less than one-third of the total metabolism occurs via CYP3A4 and CYP1A2 . The drug is primarily excreted in feces (~66%; <4% of the total dose as unchanged drug) and urine (~20%; <1% of the total dose as unchanged drug) .
Result of Action
The molecular and cellular effects of ziprasidone’s action are complex and multifaceted. It is known to reduce the rate and time of relapses in schizophrenia and can be used to treat manic episodes in bipolar disorder . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ziprasidone. For instance, the presence of food can increase the absorption of ziprasidone up to two-fold . The calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of ziprasidone . Therefore, administration with food is considered crucial to ensure optimal, reliable, dose-dependent bioavailability, and thus predictable symptom control and tolerability .
Biochemische Analyse
Biochemical Properties
Ziprasidone Hydrochloride is a dopamine (D2) receptor antagonist . The absorption of Ziprasidone Hydrochloride is increased up to two-fold in the presence of food .
Cellular Effects
The cellular effects of Ziprasidone Hydrochloride are primarily related to its role as a dopamine (D2) receptor antagonist . By blocking the D2 receptors, Ziprasidone Hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ziprasidone Hydrochloride involves binding to the dopamine (D2) receptors, inhibiting the action of dopamine, and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects can be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ziprasidone Hydrochloride vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .
Metabolic Pathways
Ziprasidone Hydrochloride is involved in several metabolic pathways. It is metabolized by the liver, primarily by aldehyde oxidase, and to a lesser extent by xanthine oxidase and CYP3A4 .
Transport and Distribution
The transport and distribution of Ziprasidone Hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
As a lipophilic compound, it is likely to be found in various compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ziprasidone hydrochloride involves multiple steps, starting with the formation of the core structure, which includes a benzisothiazolyl-piperazine moiety . One common method involves refluxing a slurry of ziprasidone base in tetrahydrofuran and water, followed by the addition of aqueous hydrochloric acid solution at elevated temperatures to induce crystallization . Another method includes the preparation of a new polymorphic form of ziprasidone hydrochloride hemihydrate, which is used for purification .
Industrial Production Methods
Industrial production of ziprasidone hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as high-shear granulation and direct compression to produce orally disintegrating tablets .
Analyse Chemischer Reaktionen
Types of Reactions
Ziprasidone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.
Reduction: Reduction reactions may occur, particularly in the presence of reducing agents.
Substitution: Substitution reactions can occur, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions involving ziprasidone hydrochloride include hydrochloric acid for crystallization, tetrahydrofuran as a solvent, and various oxidizing or reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions are typically derivatives of ziprasidone, which may have different pharmacological properties or improved bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ziprasidone hydrochloride is part of the atypical antipsychotic class, which includes other compounds such as:
- Clozapine
- Quetiapine
- Olanzapine
- Aripiprazole
Uniqueness
Compared to these similar compounds, ziprasidone hydrochloride has a lower risk of metabolic side effects, such as weight gain and impaired glucose tolerance . It also has a unique receptor binding profile, which contributes to its distinct therapeutic effects and side effect profile .
Eigenschaften
CAS-Nummer |
122883-93-6 |
|---|---|
Molekularformel |
C21H22Cl2N4OS |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |
InChI-Schlüssel |
NZDBKBRIBJLNNT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |
Kanonische SMILES |
[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |
Key on ui other cas no. |
122883-93-6 |
Verwandte CAS-Nummern |
146939-27-7 (Parent) |
Synonyme |
5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
